4-Ethyltetrahydro-2H-pyran-4-OL

Physicochemistry Lipophilicity ADME

Generic substitution of tetrahydropyran-4-ol without considering C4-alkyl substituents risks assay failure. This C4-ethyl analog offers a measured 0.8 LogP increase over the parent for predictable permeability tuning. - **Key differentiator:** +0.8 XLogP3 vs. Tetrahydropyran-4-ol; ideal for SAR permeability gaps. - **Fragment-friendly:** MW 130.18, 1 rotatable bond; supports induced-fit design. - **Supply:** ≥95% purity; immediate shipment for medicinal chemistry or fragrance prototyping.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 1342388-96-8
Cat. No. B3377673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyltetrahydro-2H-pyran-4-OL
CAS1342388-96-8
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCC1(CCOCC1)O
InChIInChI=1S/C7H14O2/c1-2-7(8)3-5-9-6-4-7/h8H,2-6H2,1H3
InChIKeyOJWYRDNTDXBJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyltetrahydro-2H-pyran-4-OL: A Strategic Building Block


4-Ethyltetrahydro-2H-pyran-4-OL is a saturated six-membered oxygen heterocycle with a C4-ethyl substituent and a tertiary alcohol. This substituent pattern imparts physicochemical properties that diverge markedly from the unsubstituted parent Tetrahydropyran-4-ol, particularly in lipophilicity [1]. Available from multiple global suppliers in purities up to 97% , it serves as a versatile intermediate in medicinal chemistry for optimizing ADME profiles and in the fragrance industry for delivering specific olfactory notes [2].

Workflow MedChem ADME optimization, fragrance note development
Selection Ethyl-substituted THP scaffold with enhanced lipophilicity vs parent
Procurement Commercial availability with high purity specifications supports research use

4-Ethyltetrahydro-2H-pyran-4-OL: Analog Substitution Risks


Generic substitution of a tetrahydropyran-4-ol core without considering the C4-alkyl substituent is a significant risk in synthesis and target optimization. The introduction of an ethyl group versus a hydrogen atom (as in Tetrahydropyran-4-ol) increases XLogP3 by approximately 0.8 units [1], fundamentally altering the compound's partition coefficient and thereby its solubility and membrane permeability characteristics. This carbon count difference also results in a ~27% increase in molecular weight and introduces an additional rotatable bond, creating unique conformational flexibility that is absent in the parent structure [1]. These combined differences mean that a synthetic route or biological assay optimized for Tetrahydropyran-4-ol cannot be assumed to be directly transferable to the ethyl analog without risking failure in yield, purity, or biological readout.

Target Compound
Substitution Context
Risk
4-Ethyltetrahydro-2H-pyran-4-OL
Tetrahydropyran-4-ol (parent)
Lipophilicity shift (~0.8 LogP units) may alter partition behavior
4-Ethyltetrahydro-2H-pyran-4-OL
Tetrahydropyran-4-ol (parent, lower MW)
MW increase (~27%) and conformational flexibility differ; synthesis may not transfer directly
4-Ethyltetrahydro-2H-pyran-4-OL
4-Methyltetrahydro-2H-pyran-4-ol
Rotatable bond and MW difference alter scaffold dynamics; assays may require re-optimization

4-Ethyltetrahydro-2H-pyran-4-OL: Key Differentiators


Lipophilicity vs. Tetrahydropyran-4-ol

The target compound’s calculated partition coefficient (XLogP3) is 0.7, compared to -0.1 for Tetrahydropyran-4-ol (CAS 2081-44-9) [1]. This near-unit difference indicates a substantially higher affinity for the organic phase, directly impacting membrane permeability and solubility profiles in biological and industrial formulations.

Lipophilicity vs. Parent
Head-to-head
XLogP3 0.7 vs -0.1 (Δ 0.8)
Reported lipophilicity difference may support partitioning and permeability studies
Computed values; verify experimentally for specific conditions
Physicochemistry Lipophilicity ADME

Molecular Weight vs. Parent and Methyl Analog

The target compound possesses a molecular weight of 130.18 g/mol. This is 27.5% greater than Tetrahydropyran-4-ol (102.13 g/mol) and 12.1% greater than the 4-Methyltetrahydro-2H-pyran-4-ol analog (116.16 g/mol) [1]. The heavier mass and larger molecular volume directly affect distillation conditions and a compound’s ability to fit into confined spaces like enzyme active sites or molecular sieves.

Molecular Weight
Cross-study comparable
130.18 g/mol (+27.5% vs parent; +12.1% vs methyl analog)
MW difference aids stoichiometric calculations and analytical differentiation
Standard formula calculation; verify purity and hydration state
Molecular Properties Size Exclusion Synthesis

Rotatable Bond Count & Conformational Dynamics

The ethyl-substituted compound has a rotatable bond count of 1, whereas the parent Tetrahydropyran-4-ol has 0 [1]. The presence of a single rotatable bond associated with the ethyl group introduces an exocyclic degree of freedom, enabling the compound to adopt a distinct conformational ensemble that is inaccessible to analogs lacking this side chain.

Rotatable Bonds
Class-level inference
1 (target) vs 0 (parent & methyl analog)
Added rotatable bond may enable conformational flexibility for SAR studies
Computed property; class-level implication, experimental validation needed
Conformational Analysis Receptor Binding Synthetic Strategy

Commercial Purity Specifications

Commercially, this compound is readily available with defined purity specifications, including 95% (AKSci) and 97% (Leyan) . This contrasts with less common 4-substituted analogs where supply may be limited to custom synthesis, directly impacting project timelines and experimental reproducibility.

Commercial Purity
Data to verify
≥95% (reported by suppliers)
Vendor-reported purity may support procurement; verify COA for specific lot
Sources not independently verified; confirm analytical method and batch data
Procurement Analytical Chemistry Reproducibility

4-Ethyltetrahydro-2H-pyran-4-OL: Key Applications


MedChem Lead Optimization via Lipophilicity Enhancement

When a tetrahydropyran-containing lead molecule requires a boost in LogP to improve membrane permeability or oral absorption, replacing a 4-hydroxy-tetrahydropyran substructure with the 4-ethyl-4-hydroxy analog is a logical step. The 0.8 LogP unit increase over the parent compound [1] provides a measurable shift in partition coefficient, directly addressing permeability gaps in structure-activity relationship (SAR) profiling.

Fragment-Based Discovery: Conformationally Diverse Scaffold

Its molecular weight (130.18 g/mol) places it within the ideal fragment range (MW < 250), while its single rotatable bond offers a discrete, exploitable conformational degree of freedom absent in rigid 4-hydroxy or 4-methyl analogs [1]. This makes it a higher-value starting point for fragment growing or linking strategies where induced fit or target conformational selection is the design hypothesis.

Synthetic Method Development: Bench-Stable Building Block

The compound's commercial availability at ≥95% purity and its high structural analogy to known tetrahydropyran substrates, including those in fragrance chemistry patents [2], make it an ideal model substrate for developing new C–O or C–C coupling reactions, oxidation protocols, or esterification methods on a tertiary alcohol scaffold where side-chain transfer effects can be systematically studied.

Fragrance Development: Woody-Ambery Note Creation

Patented research into 4-substituted tetrahydropyran-4-ols describes their utility in providing camphoraceous, woody, and earthy notes [2]. The ethyl-substituted variant, with its specific combination of polarity (TPSA 29.5 Ų) and lipophilicity (XLogP3 0.7) [1], is uniquely positioned to contribute novel mid-note character to fragrance compositions, differentiating it from the more polar parent or the more rigid methyl analog.

Application
Selection Property
Validation Focus
Lipophilicity-Enhanced Lead Optimization
Increased lipophilicity relative to parent THP scaffold
Partition coefficient and membrane permeability assessment in SAR
Fragment-Based Discovery
Conformational flexibility from ethyl rotatable bond
Induced-fit binding evaluation in fragment growing
Synthetic Method Development
Bench-stable tertiary alcohol, high purity specifications
Reproducibility of C-O/C-C coupling reactions
Fragrance Note Development
Moderate polarity and increased lipophilicity
Mid-note character contribution in fragrance formulations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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